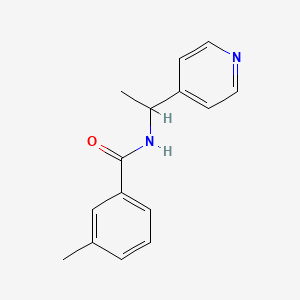
N-ethyl-2-(3-nitroanilino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-2-(3-nitroanilino)acetamide, also known as NEAA, is a synthetic compound that has been widely used in scientific research for its unique properties. This compound has a nitro group attached to an aniline ring, which makes it a useful compound for studying the effects of nitroaromatic compounds on biological systems. In
Applications De Recherche Scientifique
N-ethyl-2-(3-nitroanilino)acetamide has been used in a variety of scientific research applications, including as a fluorescent probe for studying protein-ligand interactions, as a model compound for studying the metabolism of nitroaromatic compounds in bacteria, and as a tool for studying the effects of nitroaromatic compounds on cellular signaling pathways. N-ethyl-2-(3-nitroanilino)acetamide has also been used as a starting material for the synthesis of other compounds with similar properties.
Mécanisme D'action
The mechanism of action of N-ethyl-2-(3-nitroanilino)acetamide is not fully understood, but it is believed to involve the formation of reactive intermediates that can interact with biological molecules such as proteins and DNA. These interactions can lead to changes in cellular signaling pathways and gene expression, which can ultimately result in changes in cellular function.
Biochemical and Physiological Effects:
N-ethyl-2-(3-nitroanilino)acetamide has been shown to have a variety of biochemical and physiological effects in different systems. In bacterial systems, N-ethyl-2-(3-nitroanilino)acetamide has been shown to be metabolized by nitroreductase enzymes, which can lead to the formation of toxic intermediates that can damage DNA and other cellular components. In mammalian systems, N-ethyl-2-(3-nitroanilino)acetamide has been shown to have effects on cellular signaling pathways and gene expression, which can lead to changes in cellular function.
Avantages Et Limitations Des Expériences En Laboratoire
N-ethyl-2-(3-nitroanilino)acetamide has several advantages for use in lab experiments, including its stability, solubility, and fluorescent properties. However, there are also some limitations to its use, including its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for research on N-ethyl-2-(3-nitroanilino)acetamide. One area of interest is the development of new synthetic methods for N-ethyl-2-(3-nitroanilino)acetamide and related compounds. Another area of interest is the use of N-ethyl-2-(3-nitroanilino)acetamide as a tool for studying the effects of nitroaromatic compounds on cellular signaling pathways and gene expression. Finally, there is interest in studying the potential toxic effects of N-ethyl-2-(3-nitroanilino)acetamide and related compounds on biological systems, particularly in the context of environmental exposure.
Méthodes De Synthèse
N-ethyl-2-(3-nitroanilino)acetamide can be synthesized using a variety of methods. One common method involves the reaction of 3-nitroaniline with ethyl chloroacetate in the presence of a base such as sodium hydroxide. This reaction results in the formation of N-ethyl-2-(3-nitroanilino)acetamide as a yellow crystalline solid. Other methods involve the use of different reagents and reaction conditions, but the overall process is similar.
Propriétés
IUPAC Name |
N-ethyl-2-(3-nitroanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-2-11-10(14)7-12-8-4-3-5-9(6-8)13(15)16/h3-6,12H,2,7H2,1H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMCNSXMCPDDCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CNC1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2-(3-nitroanilino)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Cyclopropyl-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]methanone](/img/structure/B7461247.png)


![2-[(3-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7461280.png)

![8-Methyl-2-[(4-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461291.png)
![[3-(Methoxymethyl)-1-benzofuran-2-yl]-(2-methylpiperidin-1-yl)methanone](/img/structure/B7461292.png)